Enhanced Lipophilicity Compared to Non-Brominated and Chlorinated Analogs
The target compound exhibits a calculated LogP of 2.79, which is significantly higher than the non-brominated analog 2-methoxy-6-methylaniline (LogP = 1.55-2.17) and the chloro analog 4-chloro-2-methoxy-6-methylaniline (XLogP3 = 2.2) [1]. This difference in lipophilicity can critically influence membrane permeability and oral absorption in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.79 (ACD/Labs) |
| Comparator Or Baseline | 2-Methoxy-6-methylaniline: LogP = 1.55-2.17; 4-Chloro-2-methoxy-6-methylaniline: XLogP3 = 2.2 |
| Quantified Difference | Increase of +0.62 to +1.24 log units vs. non-brominated analog; +0.59 log units vs. chloro analog |
| Conditions | Calculated partition coefficient (octanol/water) |
Why This Matters
Higher LogP can translate to improved passive membrane diffusion, a critical parameter for lead optimization in medicinal chemistry.
- [1] Molbase. 2-Methoxy-6-methylaniline. LogP: 2.167. View Source
